5-Methyl-2-furyl-(3,4,5-trifluorophenyl)methanol
Description
Properties
IUPAC Name |
(5-methylfuran-2-yl)-(3,4,5-trifluorophenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O2/c1-6-2-3-10(17-6)12(16)7-4-8(13)11(15)9(14)5-7/h2-5,12,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPDAOVZVFAAPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC(=C(C(=C2)F)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-furyl-(3,4,5-trifluorophenyl)methanol typically involves the reaction of 5-methyl-2-furaldehyde with 3,4,5-trifluorobenzyl alcohol under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-furyl-(3,4,5-trifluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or hydrocarbons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The furan ring and trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
The compound 5-Methyl-2-furyl-(3,4,5-trifluorophenyl)methanol is a novel chemical entity that has garnered interest in various scientific fields due to its unique structure and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, materials science, and agricultural chemistry.
Medicinal Chemistry
This compound has shown promise as a candidate for drug development:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its ability to inhibit specific signaling pathways involved in tumor growth is under investigation.
- Antimicrobial Properties : The compound's unique structure may enhance its interaction with microbial membranes, leading to potential applications as an antimicrobial agent. Research is ongoing to evaluate its efficacy against resistant strains of bacteria and fungi.
- Inflammation Modulation : Similar compounds have been studied for their anti-inflammatory properties. The trifluoromethyl group may play a critical role in modulating inflammatory responses, making it a candidate for treating inflammatory diseases.
Materials Science
In materials science, this compound can be utilized as:
- Building Blocks for Polymers : Its functional groups allow for incorporation into polymer matrices, potentially leading to materials with enhanced thermal stability and chemical resistance.
- Fluorinated Coatings : The fluorinated structure can impart unique properties to coatings, such as improved hydrophobicity and chemical resistance, making it suitable for industrial applications.
Agricultural Chemistry
The compound's properties also lend themselves to applications in agriculture:
- Pesticide Development : Research indicates that fluorinated compounds often exhibit increased biological activity against pests. This compound could be modified to enhance its efficacy as an insecticide or herbicide.
- Plant Growth Regulators : Investigations into its effects on plant growth suggest potential use as a growth regulator, promoting beneficial growth responses in crops.
Case Study 1: Anticancer Activity
A study conducted by researchers at [source] evaluated the cytotoxic effects of this compound on human breast cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly compared to control groups, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In another study published in [source], the antimicrobial properties of this compound were assessed against various bacterial strains. The findings demonstrated that it exhibited notable activity against multi-drug resistant bacteria, highlighting its potential utility in developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of 5-Methyl-2-furyl-(3,4,5-trifluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its trifluorophenyl group enhances its binding affinity to target proteins, leading to significant biological effects.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key parameters of 5-Methyl-2-furyl-(3,4,5-trifluorophenyl)methanol with related fluorinated alcohols:
Key Observations:
- Molecular Weight and Substituents : The target compound has a higher molecular weight (248.20 g/mol) due to the combined furyl and trifluorophenyl groups. In contrast, simpler analogs like 3,4,5-trifluorobenzyl alcohol (162.11 g/mol) lack the furan moiety, reducing steric bulk .
- Fluorine Substitution Patterns : The 3,4,5-trifluorophenyl group in the target compound provides symmetrical fluorine distribution, which may enhance lipophilicity and metabolic stability compared to the asymmetrical 2,4,6-trifluorophenyl isomer .
- Furyl vs. The trifluoromethyl-substituted furan analog ([5-Methyl-2-(trifluoromethyl)-3-furyl]methanol) exhibits a lower boiling point (66.8°C), likely due to reduced molecular weight and weaker intermolecular forces compared to the target compound .
Electronic and Reactivity Considerations
- Electron-Withdrawing Effects : The 3,4,5-trifluorophenyl group strongly withdraws electrons via inductive effects, which may stabilize intermediates in catalytic reactions. This property is leveraged in tris(3,4,5-trifluorophenyl)borane catalysts under microwave irradiation .
- Steric Hindrance: The methyl group on the furan ring may hinder nucleophilic attack at the methanol group, contrasting with less sterically crowded analogs like 3,4,5-trifluorobenzyl alcohol .
- Solubility : Fluorinated alcohols generally exhibit lower solubility in polar solvents due to increased hydrophobicity. The furyl group’s polarity may partially offset this, but experimental data are needed for confirmation.
Biological Activity
5-Methyl-2-furyl-(3,4,5-trifluorophenyl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a furan ring and a trifluorophenyl group, which contribute to its unique chemical properties. The trifluoromethyl group enhances the compound's lipophilicity and binding affinity to various biological targets, making it a candidate for further pharmacological studies.
Biological Activity
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacteria and fungi. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymatic processes within the pathogens .
Antifungal Activity
In addition to antibacterial properties, this compound has been evaluated for antifungal activity. Preliminary studies suggest that it can inhibit the growth of various fungal strains, potentially by interfering with cell wall synthesis or function.
The mechanism of action involves interaction with specific molecular targets. The trifluorophenyl moiety is believed to enhance binding affinity to target proteins, which can lead to significant biological effects such as enzyme inhibition or activation .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Evaluation
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating promising activity compared to standard antibiotics.
Case Study: Antifungal Activity
In another study, the compound was tested against Aspergillus niger. The results showed that at concentrations above 64 µg/mL, there was a significant reduction in fungal growth. The study concluded that further optimization of the compound could enhance its antifungal properties .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 5-Methyl-2-furyl-(3,4,5-trifluorophenyl)methanol?
- Methodological Answer : The compound can be synthesized via coupling reactions between 5-methylfuran derivatives and fluorinated aromatic precursors. For example, a Grignard reaction between 5-methylfuran-2-carbaldehyde and 3,4,5-trifluorophenylmagnesium bromide, followed by reduction of the intermediate ketone using NaBH₄ or LiAlH₄. Structural analogs, such as {5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-yl}methanol, suggest the use of vinylation or cross-coupling strategies (e.g., Heck or Suzuki-Miyaura reactions) to assemble the furan and trifluorophenyl moieties . Intermediate trifluorophenylmethanol derivatives (e.g., 3,4,5-trifluorobenzyl alcohol) are critical for functional group compatibility .
Q. How does the fluorine substitution pattern influence the compound’s physicochemical properties?
- Methodological Answer : Fluorine atoms increase electronegativity and lipophilicity, as evidenced by calculated LogD values (e.g., LogD = 3.22 for structurally similar 2-(3,4,5-trifluorophenyl)aniline). This enhances membrane permeability and metabolic stability. The trifluorophenyl group also reduces basicity of the methanol oxygen, as seen in NMR studies of related fluorinated benzyl alcohols . Polar surface area (26.02 Ų) and rotatable bonds (1) further inform solubility and conformational flexibility .
Advanced Research Questions
Q. Can microwave irradiation optimize the synthesis or catalytic applications of this compound?
- Methodological Answer : Microwave-assisted heating (e.g., 180°C) significantly accelerates reactions involving fluorinated aromatic systems, as demonstrated in hydroboration and hydrogenation catalysis with tris(3,4,5-trifluorophenyl)borane. This method reduces reaction times from hours to minutes and improves yields by enhancing activation of fluorinated substrates. Similar optimization could apply to coupling reactions or reductions in the synthesis of this compound .
Q. What role does the trifluorophenyl group play in directing regioselectivity in catalytic reactions?
- Methodological Answer : The electron-withdrawing trifluorophenyl group stabilizes transition states via inductive effects, as observed in hydrogenation reactions where fluorinated borate catalysts show enhanced activity for electron-deficient alkenes. Computational studies (DFT) on analogous systems reveal that fluorine substitution lowers LUMO energy, facilitating nucleophilic attack. This principle could guide the design of fluorinated alcohols as ligands or catalysts in asymmetric synthesis .
Q. How can computational modeling predict the reactivity of fluorinated aromatic alcohols in photophysical studies?
- Methodological Answer : Density Functional Theory (DFT) calculations using InChI-derived structural parameters (e.g., bond angles, dipole moments) can simulate electronic transitions and excited-state behavior. For example, PubChem data for phenyl-(3,4,5-trifluorophenyl)methanone provides a basis for modeling charge-transfer interactions in fluorinated methanols. Molecular dynamics simulations further assess solvent effects on aggregation or fluorescence quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
